molecular formula C25H33N3 B10854833 N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine

N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine

Cat. No.: B10854833
M. Wt: 375.5 g/mol
InChI Key: VJTXDVYRAXQJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AXKO-0046 is an indole derivative and a small-molecule selective inhibitor of lactate dehydrogenase B (LDHB). It exhibits uncompetitive inhibition with an EC50 value of 42 nanomolar. This compound is primarily used in cancer metabolism research due to its ability to inhibit LDHB, which plays a crucial role in the metabolic pathways of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AXKO-0046 involves the derivatization of indole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of AXKO-0046 is carried out under controlled conditions to ensure high purity and yield. The compound is typically produced in a multi-step process that includes purification steps such as crystallization and chromatography to achieve the desired purity level of 99.64% .

Chemical Reactions Analysis

Types of Reactions: AXKO-0046 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of AXKO-0046 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

AXKO-0046 has a wide range of scientific research applications, including:

Mechanism of Action

AXKO-0046 exerts its effects by binding to an allosteric site on LDHB, away from the catalytic active site. This binding inhibits the enzyme’s activity by preventing the tetramerization of LDHB dimers, which is critical for its enzymatic function. This inhibition disrupts the conversion of pyruvate to lactate, a key step in the metabolic pathway of cancer cells .

Comparison with Similar Compounds

  • AXKO-0004
  • AXKO-0008
  • AXKO-0010
  • AXKO-0013

Comparison: AXKO-0046 is unique in its high selectivity and potency as an LDHB inhibitor. Unlike other similar compounds, AXKO-0046 binds to an allosteric site, providing a distinct mechanism of inhibition. This unique binding site allows for more effective inhibition of LDHB compared to other inhibitors that target the catalytic site .

Properties

Molecular Formula

C25H33N3

Molecular Weight

375.5 g/mol

IUPAC Name

N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine

InChI

InChI=1S/C25H33N3/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2

InChI Key

VJTXDVYRAXQJAK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4

Origin of Product

United States

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